Absolute Stereochemical Requirement for Clinically Active Benazepril: (3S) vs. (3R) Enantiomer
Benazepril possesses two stereogenic centers. The clinically administered form is the single (S,S)-diastereomer. The (3S)-3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one intermediate provides the (S) configuration at the benzazepine C-3 center [1]. Reductive amination of the (3S)-amino intermediate with ethyl 2-oxo-4-phenylbutyrate yields a 7:3 mixture of (S,S):(S,R) diastereomers, which must be enriched to 95:5 or higher for pharmaceutical use [2][3]. If the (3R)-amino enantiomer (CAS 137036-55-6) is used instead, the resulting diastereomeric pair is inverted and the (S,S)-diastereomer cannot be accessed [1]. The (S,S)-benazepril diastereomer inhibits rabbit lung ACE with an IC₅₀ of approximately 2 nM . The (1R,3S)-diastereomer (derived from the (3S) intermediate but with inverted exocyclic configuration) shows drastically altered pharmacodynamic potency; stereochemical inversion at either center compromises ACE binding .
| Evidence Dimension | Stereochemical identity required for clinically active benazepril diastereomer |
|---|---|
| Target Compound Data | (3S) configuration; produces (S,S)-benazepril as part of a 7:3 SS:SR crude diastereomeric mixture; (S,S)-benazepril ACE IC₅₀ ≈ 2 nM |
| Comparator Or Baseline | (3R) enantiomer (CAS 137036-55-6): produces (R,S)-benazepril, which lacks the (S,S) configuration required for therapeutic ACE inhibition; (1R,3S)-benazepril diastereomer shows substantially reduced potency |
| Quantified Difference | Only the (3S) enantiomer enables access to the (S,S)-benazepril diastereomer. Crude SS:SR diastereomeric ratio from (3S) intermediate is 70:30; final pharmaceutical specification requires SS:SR ≥ 95:5 (often ≥ 99.7:0.3) |
| Conditions | Benazepril synthesis: reductive amination with ethyl 2-oxo-4-phenylbutyrate, NaBH₃CN; diastereomeric ratio determined by HPLC; ACE inhibition assay in rabbit lung enzyme preparation |
Why This Matters
Procurement of the (3R) enantiomer would produce the wrong diastereomeric series, rendering the downstream product pharmacologically inadequate and unsalvageable by process enrichment.
- [1] Watthey, J. W. H.; Stanton, J. L.; Desai, M. C.; Babiarz, J. E.; Finn, B. M. Synthesis and Biological Properties of (Carboxyalkyl)amino-Substituted Bicyclic Lactam Inhibitors of Angiotensin Converting Enzyme. J. Med. Chem. 1985, 28 (10), 1511–1516. View Source
- [2] US Patent Application 2005/0203294. Process for the Preparation of Benazepril Hydrochloride. 2005. View Source
- [3] WO 2005/009972 A2. Process for Preparation of Benazepril. 2005. View Source
